2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
Description
This compound features a pyrazine-dione core (a six-membered aromatic heterocycle with two nitrogen atoms and two ketone groups) substituted at the 4-position with a 2,3-dimethylphenyl group. The acetonitrile moiety is attached to the 1-position of the pyrazine ring. The dimethylphenyl substituent introduces steric bulk and lipophilicity, while the electron-withdrawing nitrile group may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-4-3-5-12(11(10)2)17-9-8-16(7-6-15)13(18)14(17)19/h3-5,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIBEUPHBJJVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN(C(=O)C2=O)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves the condensation of 2,3-dimethylphenylamine with diethyl oxalate to form the intermediate 2,3-dimethylphenylglyoxal. This intermediate then undergoes cyclization with acetonitrile in the presence of a base, such as sodium ethoxide, to yield the final product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl (2,3-Dioxo-3,4-dihydropyrazin-1(2H)-yl)acetate (CAS 312904-87-3)
- Core Structure : Pyrazine-dione.
- Substituents : Ethyl acetate group at the 1-position.
- Key Differences : Replaces the acetonitrile group with an ester, altering polarity and hydrolysis susceptibility. The ester may enhance solubility in organic solvents compared to the nitrile.
- Applications : Used as a pharmaceutical intermediate, indicating relevance in drug synthesis .
2-[4-(4-Methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (E209-1015)
- Core Structure : Pyrazine-dione.
- Substituents : 4-Methoxyphenyl at the 4-position; acetamide linked to a trifluoromethylphenyl group.
- The trifluoromethyl group and acetamide introduce strong lipophilicity and hydrogen-bonding capacity.
- Properties : Molecular weight = 419.36; logP = 1.7496 (indicating moderate lipophilicity). These values suggest improved membrane permeability compared to the target compound .
2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives
- Core Structure : Pyrazole (a five-membered ring with two adjacent nitrogen atoms).
- Substituents : Variable aromatic aldehydes; carbonitrile group at the 4-position.
- Key Differences : The pyrazole core lacks the dione functionality of pyrazine-dione, reducing electron-withdrawing effects.
- Bioactivity : Demonstrated antioxidant (IC50 values via DPPH assay) and antimicrobial activities (MIC/MFC against ATCC strains). For example, derivatives showed IC50 values ranging from 25–100 μg/mL in antioxidant assays, suggesting the nitrile group may contribute to radical scavenging .
[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]acetonitrile (Impurity MM0089.03)
- Core Structure : Simple aromatic acetonitrile.
- Substituents : Tert-butyl and methyl groups on the benzene ring.
- Key Differences : Lacks the pyrazine-dione core, resulting in a simpler, more lipophilic structure. Used as a reference standard in pharmaceutical quality control, highlighting the importance of nitrile-containing compounds in synthesis .
Structural and Functional Analysis Table
Implications of Structural Variations
- Acetonitrile vs. Ester/Amide : The nitrile group in the target compound may confer greater metabolic stability compared to esters, which are prone to hydrolysis. However, esters and amides (as in E209-1015) often exhibit better solubility .
- Aromatic Substitutents : The 2,3-dimethylphenyl group in the target compound provides steric hindrance that could limit enzymatic degradation, whereas the 4-methoxyphenyl group in E209-1015 enhances electronic interactions .
- Bioactivity Trends : Pyrazole-carbonitrile derivatives show measurable antioxidant and antimicrobial activities, suggesting the target compound’s pyrazine-dione core could be explored for similar applications with optimized substituents .
Biological Activity
The compound 2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for 2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is . The compound features a pyrazine ring substituted with a dimethylphenyl group and a nitrile functional group. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 272.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile exhibit significant anticancer properties. For instance, derivatives of pyrazine have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through the mitochondrial pathway.
- Case Study : A study conducted on a series of pyrazine derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) production leading to cellular damage.
- Modulation of Signaling Pathways : Alteration in signaling pathways associated with cell survival and apoptosis.
Potential Therapeutic Applications
Given its diverse biological activities, 2-(4-(2,3-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile could be explored for:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Antimicrobial Treatments : Potential use in treating bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
